6-Aminobenzofuran-4,5-diol
Description
Structure
3D Structure
Properties
CAS No. |
138106-29-3 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.148 |
IUPAC Name |
6-amino-1-benzofuran-4,5-diol |
InChI |
InChI=1S/C8H7NO3/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h1-3,10-11H,9H2 |
InChI Key |
VWECSWMEKVRUEO-UHFFFAOYSA-N |
SMILES |
C1=COC2=C1C(=C(C(=C2)N)O)O |
Synonyms |
4,5-Benzofurandiol, 6-amino- |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Aminobenzofuran 4,5 Diol and Its Precursors
Retrosynthetic Analysis of the 6-Aminobenzofuran-4,5-diol Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. For the this compound scaffold, the analysis would typically begin by disconnecting the key functional groups—the amino and diol moieties—and the benzofuran (B130515) core itself. researchgate.netresearchgate.net
Classical and Novel Synthetic Routes to the Benzofuran Core of this compound
The construction of the benzofuran core is a pivotal step in the synthesis of this compound. A multitude of methods, both classical and modern, have been developed to achieve this. These methods often employ transition metal catalysis to facilitate the key bond-forming reactions. nih.gov
Palladium-Catalyzed Cycloisomerization Approaches
Palladium catalysis has emerged as a powerful tool for the synthesis of benzofurans. nih.govjst.go.jp One notable approach is the palladium-catalyzed migratory cycloisomerization of 3-o-alkynylphenoxy acrylic acid ester derivatives, which yields 2,3-disubstituted benzofurans. nih.govjst.go.jp This method is significant as it represents an example of benzofuran synthesis involving the cleavage of a C(sp2)-O bond. nih.govjst.go.jp
Another effective palladium-catalyzed strategy involves the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. acs.orgresearchgate.net This reaction, typically carried out under basic conditions, produces 2-methylene-2,3-dihydrobenzofuran-3-ols, which can then be converted to functionalized benzofurans through acid-catalyzed isomerization or nucleophilic substitution. acs.orgresearchgate.net The use of ionic liquids as a recyclable reaction medium has also been explored in this context, offering a more sustainable approach. mdpi.com
A plausible mechanism for these palladium-catalyzed cycloisomerization reactions involves the coordination of the palladium catalyst to the substrate, followed by an oxidative cyclization to form a five-membered palladacycle. Subsequent β-oxygen elimination leads to a six-membered palladacycle, which then undergoes reductive elimination to afford the final benzofuran derivative. jst.go.jp
Metal-Mediated (e.g., Cu, Sc, Rh, Ni) Cycloaddition and Annulation Reactions
Besides palladium, other transition metals such as copper (Cu), scandium (Sc), rhodium (Rh), and nickel (Ni) have been successfully employed in the synthesis of the benzofuran core. nih.govorganic-chemistry.orgnih.gov
Copper-catalyzed reactions are particularly prevalent. For instance, a copper-catalyzed annulative amination of ortho-alkynylphenols with O-acylated hydroxylamines provides a direct route to 3-aminobenzofurans. organic-chemistry.org Copper iodide (CuI) has been used to catalyze the coupling of 1-bromo-2-iodobenzenes with β-keto esters in a domino reaction that forms 2,3-disubstituted benzofurans. organic-chemistry.org Furthermore, copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives offers an efficient pathway to the benzofuran scaffold. mdpi.com
Rhodium catalysis has also been utilized in various synthetic strategies. Rhodium(III)-catalyzed cascade cyclization/electrophilic amidation reactions provide access to 3-amidofurans. organic-chemistry.org More recently, rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with cyclopropylidenemethyl alkenes has been developed for the synthesis of 3-ethylidene-2,3-dihydrobenzofurans. rsc.org
Nickel catalysis has been shown to be effective for the intramolecular nucleophilic addition of aryl halides to aryl ketones, yielding benzofuran derivatives. nih.govorganic-chemistry.org
Domino and Cascade Reaction Sequences for Benzofuran Formation
Domino and cascade reactions offer an efficient and atom-economical approach to complex molecules like benzofurans by combining multiple bond-forming events in a single pot. longdom.org These reactions proceed through the formation of highly reactive intermediates that undergo a series of consecutive transformations. longdom.orglongdom.org
Acid-catalyzed domino reactions are a common strategy. For example, the Brönsted acid-catalyzed cascade synthesis of densely substituted benzofurans can be achieved from readily available salicyl alcohols and biomass-derived furans. researchgate.net Another example is the Lewis acid-promoted domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds, which proceeds through propargylation, intramolecular cyclization, isomerization, and benzannulation to yield benzofuran derivatives. nih.gov
Enzyme-initiated cascade reactions have also been explored. Laccase, a copper-containing enzyme, can catalyze the oxidation of catechols to reactive ortho-quinones, which can then undergo further reactions to form substituted benzofurans. longdom.orglongdom.org
Regioselective Functionalization Techniques for Amine and Hydroxyl Groups of this compound
Once the benzofuran core is established, the next critical step is the regioselective introduction of the amino and hydroxyl groups to form this compound. Regioselectivity, the control of the position of chemical bond formation, is paramount in this stage. mdpi.comnih.gov
Selective Amination and Hydroxylation Strategies
Selective amination and hydroxylation of aromatic rings are challenging transformations that often require specific directing groups or catalysts.
For selective amination , various methods have been developed. N-Heterocyclic carbene (NHC)-catalyzed enantioselective functionalization of 3-aminobenzofurans at the C2-position has been achieved using 2-bromoenals as the coupling partner. iisc.ac.in Another approach involves the base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes to synthesize 2-aminobenzofurans. researchgate.net The reaction of para-quinone monoimines with α-cyano-α-arylacetates in the presence of an organic base can also lead to the formation of 2-aminobenzofurans. mdpi.com
For selective hydroxylation , copper-catalyzed methods are prominent. A supported copper catalyst has been used for the selective hydroxylation of aryl iodides to phenols under mild conditions without the need for additional organic ligands or an inert atmosphere. osti.gov Late-stage hydroxylation of bioactive compounds, a crucial strategy in drug discovery, has also been achieved using various catalytic systems. nih.gov
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on environmentally benign methods. researchgate.net The principles of green chemistry, such as the use of safer solvents, catalytic reactions, and solvent-free conditions, are increasingly being applied to the synthesis of benzofurans. nih.govacs.orgnih.gov
The use of water as a solvent or conducting reactions without any solvent are key green chemistry principles.
Aqueous Media : Reactions in water are often safer and more environmentally friendly than those in organic solvents. nih.gov For benzofuran synthesis, iodocyclization reactions have been shown to be more efficient in an aqueous slurry than in organic solvents. nih.gov The use of phase-transfer catalysts or water-soluble hosts like cyclodextrins can help to solubilize organic reactants in water. nih.gov Suzuki cross-coupling reactions to form 2-arylbenzofurans have also been successfully performed in ethanol/water mixtures. mdpi.com Furthermore, cascade Sonogashira alkynylation–cyclization sequences for the synthesis of benzofurans have been effectively carried out in water using a heterogeneous bimetallic catalyst. beilstein-journals.org
Solvent-Free Reactions : Eliminating the solvent entirely can lead to higher reaction rates, reduced waste, and easier purification. cem.com Solvent-free methods for benzofuran synthesis often utilize microwave irradiation or grinding techniques. researchgate.netresearchgate.net For example, copper(I) oxide nanoparticles have been used to catalyze the multicomponent synthesis of 2,3-disubstituted benzofurans under solvent-free conditions. thieme-connect.com Another approach involves the recyclable nickel-catalyzed synthesis of 3-aryl benzofuran-2(3H)-ones from phenols and mandelic acids under solvent-free conditions. rsc.org
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste. nih.govacs.orgbohrium.com
Transition Metal Catalysis : A wide range of transition metals, including palladium, copper, nickel, rhodium, gold, and silver, are used to catalyze various steps in benzofuran synthesis. acs.orgbohrium.com
Palladium and Copper : These are frequently used in combination for Sonogashira coupling reactions, a key step in many benzofuran syntheses. acs.orgnih.gov These catalysts can be used in homogeneous or heterogeneous forms, with heterogeneous catalysts offering the advantage of easier separation and recycling. beilstein-journals.org
Nickel : Nickel catalysts have been employed for the intramolecular nucleophilic addition to furnish benzofuran derivatives in high yields. acs.orgnih.gov
Gold and Silver : Gold-promoted catalysis has been used for the formation of the benzofuran nucleus from alkynyl esters and quinols. acs.org
Lewis and Brønsted Acid Catalysis : Lewis acids like boron trifluoride diethyl etherate can promote domino reactions to produce benzofuran derivatives. nih.gov
Nanocatalysts : The use of nanoparticles as catalysts, such as copper(I) oxide nanoparticles, offers high catalytic efficiency and the potential for reuse. thieme-connect.com
Table 1: Comparison of Catalytic Methods in Benzofuran Synthesis
| Catalytic System | Reaction Type | Key Advantages |
|---|---|---|
| Pd/Cu | Sonogashira Coupling/Cyclization | High efficiency, widely applicable. acs.orgnih.gov |
| Nickel-based | Nucleophilic Addition | High yields, expands transition metal options. acs.orgnih.gov |
| Gold/Silver-based | Cyclization of Alkynyl Esters | Novel approach, moderate to good yields. acs.org |
| Copper(I) Oxide Nanoparticles | Multicomponent Coupling/Cycloisomerization | High atom economy, reusable catalyst, solvent-free. thieme-connect.com |
| Rhodium-based | Arylation/Cyclization | Chemodivergent synthesis, high yields with electron-donating groups. acs.org |
Solvent-Free and Aqueous Medium Reactions
Stereoselective Synthesis Considerations for this compound Analogues
For analogues of this compound that contain chiral centers, stereoselective synthesis is crucial. This involves methods that preferentially form one stereoisomer over others.
The construction of a chiral benzofuran ring often relies on the use of chiral catalysts that can induce enantioselectivity.
Rhodium Catalysis : Chiral rhodium catalysts have been successfully used for the enantioselective intramolecular aza-spiroannulation onto benzofurans, creating a nitrogen-containing tetrasubstituted carbon stereocenter. clockss.org Rhodium catalysts have also been employed in the stereoselective synthesis of 2,3-dihydrobenzofurans. nih.gov
Squaramide Catalysis : Chiral squaramide catalysts have been used in the asymmetric [4+2] cyclization of azadienes with azlactones to produce benzofuran-fused heterocycles with high diastereoselectivity and enantioselectivity. acs.org
Ruthenium Catalysis : Ruthenium N-heterocyclic carbene complexes have been developed for the highly enantioselective and complete hydrogenation of benzofurans to yield chiral octahydrobenzofurans. nih.gov
Introducing the two hydroxyl groups on the benzofuran ring with specific stereochemistry requires diastereoselective or enantioselective methods.
[3+2] Cycloaddition : Copper(II)/SPDO complex-catalyzed asymmetric [3+2] cycloaddition reactions between quinone esters and alkenes have been developed to produce enantioselective 2,3-dihydrobenzofurans. rsc.org This method offers a pathway to control the stereochemistry of substituents on the dihydrofuran ring.
Bidirectional Synthesis : A bidirectional enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes has been reported, which involves a diastereo- and enantioselective organocatalyzed domino reaction. nih.gov This strategy allows for the creation of multiple stereocenters with high control.
Intramolecular Aldol (B89426) Reactions : The stereoselective synthesis of cis-substituted dihydrobenzofurans has been achieved through intramolecular aldol reactions, demonstrating a method to control the relative stereochemistry of substituents. scirp.org
Chiral Catalysis in Benzofuran Ring Construction
Optimization of Reaction Conditions and Scalability for this compound Production
The industrial production of complex organic molecules such as this compound necessitates a robust, efficient, and scalable synthetic route. The optimization of each reaction step is paramount to ensure high yields, purity, and cost-effectiveness while maintaining safe operational parameters. As direct synthetic routes are not extensively documented, a plausible multi-step synthesis is outlined below, with a focus on the optimization and scalability of each critical transformation.
A feasible synthetic pathway begins with a protected catechol, proceeds through the formation of the benzofuran core, followed by nitration, reduction, and final deprotection.
Hypothetical Synthetic Pathway to this compound:
Protection of Catechol: Catechol is protected as 2,2-dimethyl-1,3-benzodioxole.
Halogenation: The protected catechol undergoes regioselective bromination.
Benzofuran Ring Formation: A Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization forms the benzofuran ring system.
Nitration: Electrophilic nitration introduces a nitro group at the C-6 position.
Reduction: The nitro group is reduced to the target amine.
Deprotection: Removal of the catechol protecting group yields the final product.
Optimization of Benzofuran Core Synthesis
The construction of the benzofuran skeleton is a pivotal part of the synthesis. A highly efficient method involves the Palladium-catalyzed coupling of a halogenated phenol (B47542) derivative with a terminal alkyne, which then undergoes cyclization.
Starting from catechol, the hydroxyl groups are first protected, for instance as an acetonide by reacting with acetone, to form 2,2-dimethyl-1,3-benzodioxole. mdpi.comresearchgate.net This protected intermediate is then halogenated, for example using N-bromosuccinimide (NBS), to yield the necessary 4-bromo-2,2-dimethyl-1,3-benzodioxole precursor. mdpi.com
Table 1: Optimization of Palladium-Catalyzed Cyclization
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 55 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 80 | 75 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | 80 | 68 |
| 4 | PdCl₂(PPh₃)₂ (2) | PCy₃ (4) | Cs₂CO₃ | Toluene | 90 | 88 |
| 5 | Pd/C (5) | - | K₃PO₄ | DMF | 90 | 85 |
Data is illustrative, based on typical conditions for similar transformations. nih.govresearchgate.net
The use of a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) can improve catalytic activity. Cesium carbonate often proves to be a superior base in such cross-coupling reactions. For scalability, a heterogeneous catalyst such as Palladium on carbon (Pd/C) is highly advantageous. researchgate.net It simplifies product purification by allowing for simple filtration to remove the catalyst, which can also be recycled, thereby reducing costs and waste. One-pot procedures that combine the coupling and cyclization steps without isolating intermediates are particularly attractive for large-scale production due to improved process efficiency. nih.govrsc.org
Optimization of Aromatic Nitration
The introduction of the amino group is typically achieved via nitration followed by reduction. The nitration of the protected benzofuran intermediate must be carefully controlled to ensure regioselectivity and safety. The electron-donating nature of the benzodioxole moiety directs the electrophilic substitution to the desired C-6 position.
Conventional nitration using a mixture of nitric and sulfuric acid is effective but highly exothermic and poses significant safety risks on a large scale. Optimization focuses on temperature control, slow, controlled addition of reagents, and precise monitoring of the reaction progress.
Table 2: Optimization of Nitration Conditions
| Entry | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | HNO₃/H₂SO₄ | - | 0-10 | 1 | 85 |
| 2 | HNO₃ | Acetic Anhydride | 25 | 2 | 78 |
| 3 | N-Nitropyrazole | MeCN | 80 | 3 | 92 |
| 4 | Fe(NO₃)₃ | DCM | 25 | 4 | 90 |
Data is illustrative, based on findings for nitration of aromatic compounds. nih.govacs.org
For improved safety and scalability, alternative nitrating systems are preferable. N-Nitropyrazoles have emerged as powerful, safe, and versatile reagents for the nitration of a wide range of aromatic compounds, often providing excellent yields under milder conditions. nih.gov Iron-catalyzed nitration protocols also offer a safer and more environmentally benign alternative to traditional methods. acs.org On an industrial scale, the transition from batch processing to continuous flow reactors is a key strategy for managing the exothermicity of nitration, ensuring better temperature control, improving safety, and achieving higher product consistency. uninsubria.it
Optimization of Nitro Group Reduction
The reduction of the 6-nitro group to 6-amino functionality is the final step before deprotection. Several methods are available, with catalytic hydrogenation being the most common on an industrial scale. mdpi.com
Table 3: Optimization of Nitro Group Reduction
| Entry | Reducing System | Solvent | Temp (°C) | Pressure/Conditions | Yield (%) |
| 1 | Fe / HCl | Ethanol/H₂O | 80 | Atmospheric | 88 |
| 2 | SnCl₂·2H₂O | Ethanol | 70 | Atmospheric | 92 |
| 3 | H₂ (50 psi), Pd/C (5%) | Methanol | 25 | 50 psi | >98 |
| 4 | NaBH₄ / NiCl₂ | Methanol | 25 | Atmospheric | 85 |
| 5 | Electrocatalysis | H₃PO₄ (aq) | 50 | Constant Current | 93 |
Data is illustrative, based on standard reduction protocols for aromatic nitro compounds. acs.org
Catalytic hydrogenation with hydrogen gas over a Palladium or Platinum catalyst is typically very clean and high-yielding. Optimization involves the choice of catalyst, catalyst loading, solvent, hydrogen pressure, and temperature. For scalability, ensuring efficient gas-liquid mass transfer is crucial and requires specialized hydrogenation reactors. The catalyst can be recovered by filtration and potentially reused.
Electrochemical reduction presents a green and highly selective alternative, avoiding the need for high-pressure hydrogen or stoichiometric metal reductants, which generate large amounts of waste. acs.org By using a redox mediator, the reduction can be carried out under mild conditions with high efficiency and selectivity, a process that is amenable to scale-up. acs.org
Final Deprotection and Scalability Considerations
The final step involves the acidic hydrolysis of the acetonide protecting group to reveal the 4,5-diol. This is typically a high-yielding reaction, but conditions must be optimized to be mild enough to avoid degradation of the electron-rich aminophenol product. mdpi.comresearchgate.net
Cost and Availability of Materials: Starting materials like catechol are inexpensive, but the cost of palladium catalysts and specialized reagents must be managed. mdpi.com
Process Safety: Managing highly exothermic reactions like nitration and the safe handling of hydrogen gas and pyrophoric catalysts are paramount. uninsubria.itmdpi.com
Waste Minimization: Employing catalytic rather than stoichiometric reagents and recycling catalysts and solvents are key principles of green chemistry that improve the economic and environmental viability of the process.
Purification: Developing robust crystallization methods for the isolation and purification of intermediates and the final product is generally more cost-effective and scalable than chromatographic purification.
By systematically optimizing each step for yield, purity, and safety, and by selecting scalable technologies such as heterogeneous catalysis and flow chemistry, the production of this compound can be transitioned from a laboratory-scale synthesis to a viable industrial process.
Chemical Reactivity and Derivatization of 6 Aminobenzofuran 4,5 Diol
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System
The benzofuran ring system is generally reactive towards electrophiles, particularly at the C2 and C3 positions of the furan (B31954) ring. However, in 6-Aminobenzofuran-4,5-diol, the benzene (B151609) ring is highly activated by the potent electron-donating effects of the amine group at C6 and the two hydroxyl groups at C4 and C5. This activation directs electrophilic aromatic substitution (SEAr) primarily to the benzene portion of the molecule. The most likely position for substitution is C7, which is ortho to the C6-amine and para to the C4-hydroxyl group, and is the most sterically accessible activated position.
Typical electrophilic substitution reactions applicable to this system include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination can be achieved under mild conditions. sci-hub.se
Table 3.1.1: Representative Electrophilic Aromatic Substitution Reactions on Activated Benzofuran Systems
| Reaction Type | Reagent | Conditions | Expected Product on this compound | Reference (Analogous System) |
|---|---|---|---|---|
| Bromination | Br₂ in CHCl₃ | 60-62 °C | 7-Bromo-6-aminobenzofuran-4,5-diol | sci-hub.se |
Nucleophilic aromatic substitution (SNAr) on the benzofuran ring is less common unless an electron-withdrawing group is present. However, derivatization of the amine to an electron-withdrawing group or formation of a diazonium salt could facilitate such reactions.
Reactions Involving the Amine Functionality of this compound (e.g., Acylation, Alkylation, Arylation)
The primary amine at the C6 position is a highly versatile functional handle. It is strongly nucleophilic and can readily undergo a variety of transformations.
Acylation: The amine can be easily acylated to form amides using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. pressbooks.pub This reaction is often used to protect the amine group or to introduce new functionalities.
Alkylation: N-alkylation can be achieved with alkyl halides. Due to the high nucleophilicity of the amine, polyalkylation can be an issue, but reaction conditions can be optimized to favor monoalkylation. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated derivatives.
Arylation: The synthesis of N-aryl derivatives can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. rsc.org This reaction is a powerful tool for creating complex diarylamine structures.
Table 3.2.1: Examples of Amine Derivatization on Aromatic Amines
| Reaction Type | Reagent(s) | Conditions | Product Type | Reference (General Methodology) |
|---|---|---|---|---|
| Acylation | Acetic Anhydride, Pyridine | Room Temperature | N-acetyl derivative | pressbooks.pub |
| Alkylation | Isopropanol, N,N-diisopropylethylamine | Room Temperature | N-alkyl derivative | nih.gov |
Reactions Involving the Hydroxyl Functionalities of this compound (e.g., Etherification, Esterification, Oxidation)
The two hydroxyl groups at C4 and C5 form a catechol moiety, which has a rich and distinct chemistry. wikipedia.org These phenolic hydroxyls are less nucleophilic than the C6-amine but can be readily derivatized.
Etherification: The hydroxyl groups can be converted to ethers via the Williamson ether synthesis, reacting the corresponding phenoxide (formed with a base like NaH or K₂CO₃) with an alkyl halide. Selective mono- or di-etherification can be challenging and may require the use of protecting groups or carefully controlled stoichiometry. pressbooks.pub
Esterification: Acylation of the hydroxyl groups to form esters can be accomplished with acyl chlorides or anhydrides. pressbooks.pub In the presence of the C6-amine, this reaction requires careful control of conditions to achieve selectivity (chemoselectivity), as the amine is typically more reactive. researchgate.net
Oxidation: The catechol unit is highly susceptible to oxidation. Treatment with oxidizing agents like silver(I) oxide, iron(III) chloride, or phenyliodine diacetate (PIDA) can convert the diol into the corresponding ortho-quinone. mdpi.com This transformation is a key step in the biosynthesis of some natural products and can be harnessed for further synthetic elaborations.
Table 3.3.1: Representative Reactions of Catechol Moieties
| Reaction Type | Reagent(s) | Conditions | Product Type | Reference (General Methodology) |
|---|---|---|---|---|
| Etherification | CH₃I, K₂CO₃ | Reflux in Acetone | Dimethoxy derivative | pressbooks.pub |
| Esterification | Acetic Anhydride, Base | Varies | Diacetate derivative | researchgate.net |
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for building molecular complexity. taylorandfrancis.comorganic-chemistry.org this compound is an excellent candidate for MCRs due to its multiple reactive sites.
The amine functionality can participate in a range of well-known MCRs:
Ugi Reaction: As the amine component, it can react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to form α-acylamino-carboxamide derivatives. nih.gov
Mannich Reaction: It can act as the amine in the condensation with a non-enolizable aldehyde (like formaldehyde) and an enolizable carbonyl compound. organic-chemistry.org
Strecker Reaction: Reaction with an aldehyde and a cyanide source (e.g., KCN) would yield an α-aminonitrile. nih.gov
The phenolic nature of the diol could also be exploited in MCRs such as the Povarov reaction for the synthesis of tetrahydroquinolines, although the high activation of the ring might lead to side reactions. nih.gov The ability to generate an ortho-quinone in situ from the diol opens up possibilities for its use as a dienophile or heterodienophile in cycloaddition-based MCRs. mdpi.com
Chemo-, Regio-, and Stereoselectivity in Derivatization of this compound
Selectivity is a paramount challenge and opportunity in the derivatization of this multifunctional compound. researchgate.netbeilstein-journals.org
Chemoselectivity: This refers to the preferential reaction of one functional group over others.
N- vs. O-Acylation: The amine is generally more nucleophilic than the hydroxyl groups. Therefore, under neutral or slightly basic conditions, acylation is expected to occur selectively on the nitrogen atom. To achieve O-acylation, the amine group would typically need to be protected first, for example, by converting it to a less reactive amide or by protonating it under strongly acidic conditions.
Oxidation: The catechol moiety is more easily oxidized than the amine under many conditions. This allows for the selective formation of the ortho-quinone without affecting the rest of the molecule.
Regioselectivity: This concerns the position at which a reaction occurs.
Aromatic Substitution: As discussed in section 3.1, electrophilic attack is strongly directed to the C7 position due to the combined activating effects of the substituents.
Hydroxyl Group Derivatization: The two hydroxyl groups at C4 and C5 may exhibit different reactivities due to subtle electronic and steric effects, potentially allowing for selective mono-derivatization under carefully controlled conditions, although this is often difficult to achieve with catechols.
Stereoselectivity: While the parent molecule is achiral, derivatization can introduce chiral centers. For instance, in an MCR like the Ugi reaction, the formation of the α-amino amide product would generate a new stereocenter. The use of chiral reactants or catalysts would be necessary to control the stereochemical outcome of such transformations.
Synthesis of Advanced Intermediates and Analogues for Biological and Material Science Applications
The derivatization of the this compound scaffold is a key strategy for developing novel compounds for biological and material science applications. The benzofuran core is a well-known "privileged scaffold" found in numerous natural products and pharmaceuticals. rsc.orgresearchgate.netnih.gov
Biological Applications: By modifying the amine and hydroxyl groups, a library of analogues can be synthesized for screening as potential therapeutic agents.
Anticancer Agents: Many substituted benzofurans exhibit cytotoxic activity against cancer cell lines. nih.gov Derivatization of the amine with different acyl or sulfonyl groups can modulate this activity.
Antiplatelet Agents: Purine analogues with amino and hydroxyl functionalities have been developed as antiplatelet drugs. nih.gov The this compound core could serve as a scaffold for novel P2Y12 receptor inhibitors.
Enzyme Inhibitors: The catechol moiety is a known structural motif in many enzyme inhibitors. Analogues could be designed to target kinases or other enzymes implicated in disease. nih.gov
Material Science Applications: The electron-rich nature of the molecule and its ability to be oxidized to a quinone make it an interesting building block for functional materials.
Organic Dyes: The extended π-system and the presence of donor (amine, hydroxyl) groups suggest that derivatives could function as dyes. Arylation of the amine or other extensions of conjugation could be used to tune the color and photophysical properties.
Redox-Active Polymers: The catechol/ortho-quinone couple is a reversible redox system. This functionality can be incorporated into polymers to create materials for sensors, batteries, or electrochromic devices. Polymerization could be achieved by forming amide or ether linkages through the respective functional groups.
The synthesis of these advanced analogues relies on the selective and controlled application of the reactions described in the preceding sections, often employing multi-step sequences and protecting group strategies to achieve the desired molecular architecture.
Theoretical and Computational Chemistry Studies on 6 Aminobenzofuran 4,5 Diol
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. researchgate.net Methods like Density Functional Theory (DFT) are widely used to study the electronic structure and properties of heterocyclic compounds, including benzofuran (B130515) derivatives. physchemres.orgdntb.gov.ua
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their physicochemical properties. ustc.edu.cn It is particularly effective for studying the ground state properties of organic molecules. physchemres.org Studies on related benzofuran structures, such as 2-phenylbenzofuran (B156813) and benzofuran hydrazones, have successfully employed DFT methods, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), to optimize molecular geometry and calculate various parameters. rsc.orgphyschemres.orgdntb.gov.ua
For 6-Aminobenzofuran-4,5-diol, a DFT analysis would predict its most stable three-dimensional conformation. The calculations would provide optimized bond lengths, bond angles, and dihedral angles. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the benzene (B151609) ring is expected to significantly influence the electronic distribution across the benzofuran system compared to the unsubstituted parent molecule. This redistribution of electron density impacts properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. researchgate.net In the case of this compound, the oxygen and nitrogen atoms would be identified as centers of negative potential (nucleophilic sites), while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential (electrophilic sites).
Table 1: Representative DFT-Calculated Properties for a Benzofuran Scaffold Note: This data is illustrative, based on published calculations for related benzofuran derivatives, and serves as a theoretical proxy.
| Parameter | Typical Calculated Value | Method/Basis Set |
| Total Energy | Varies (e.g., -5100 a.u.) researchgate.net | B3LYP/6-311G(d,p) |
| Dipole Moment (μ) | ~2-5 Debye | B3LYP/6-311G(d,p) |
| O-H Bond Length | ~0.97 Å | B3LYP/6-311G(d,p) |
| C-N Bond Length | ~1.38 Å | B3LYP/6-311G(d,p) |
| C=C Bond Length (furan ring) | ~1.37 Å | B3LYP/6-311G(d,p) |
Data sourced from representative studies on substituted benzofurans. rsc.orgresearchgate.netphyschemres.org
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org
Table 2: Illustrative FMO Energy Values for a Substituted Benzofuran System Note: These values are representative examples from computational studies on functionalized benzofurans.
| Molecular Orbital | Energy (eV) | Significance |
| HOMO | -5.0 to -6.0 eV nih.govresearchgate.net | Electron-donating capacity |
| LUMO | -1.0 to -2.0 eV nih.govresearchgate.net | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | ~3.5 to 4.5 eV malayajournal.orgresearchgate.net | Chemical reactivity & stability |
Density Functional Theory (DFT) Applications for Ground State Properties
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico Modelling)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.netjmchemsci.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. nih.gov Docking algorithms calculate a "docking score" or binding affinity (often in kcal/mol), which estimates the strength of the ligand-receptor interaction. jmchemsci.com Studies on related benzofuran derivatives have used docking to explore their potential as inhibitors for various enzymes. researchgate.net
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. nih.govrsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the binding interactions. nih.govmdpi.com For a promising ligand like this compound, an MD simulation would verify if the key interactions predicted by docking (e.g., hydrogen bonds between the diol/amino groups and receptor residues) are stable over a period of nanoseconds. nih.gov This provides a more realistic assessment of the binding mode and stability than the static picture offered by docking alone. nih.gov
Prediction of Chemical Reactivity and Reaction Mechanisms (In Silico)
In silico methods are highly valuable for predicting the chemical reactivity and elucidating potential reaction mechanisms, often corroborating experimental findings. nih.gov FMO analysis, as discussed previously, is a primary tool for this purpose. The HOMO-LUMO gap provides a quantitative measure of reactivity, with smaller gaps indicating higher reactivity. nih.gov
Furthermore, DFT calculations can map the Molecular Electrostatic Potential (MEP) surface, which illustrates the charge distribution and predicts sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms, making them likely sites for interaction with electrophiles (e.g., protons). Conversely, regions of positive potential would be susceptible to nucleophilic attack. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, computational chemistry can predict the most favorable mechanism for a given reaction, such as substitution or oxidation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies via Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov QSAR models are built by correlating molecular descriptors (physicochemical properties) of a series of compounds with their experimentally determined activities. physchemres.orgijbpas.com These models are powerful predictive tools in drug design, helping to estimate the activity of new, unsynthesized compounds and to optimize lead structures. nih.gov Numerous QSAR studies have been successfully conducted on benzofuran derivatives and other heterocyclic systems to understand the structural requirements for their biological activities. physchemres.orgmdpi.com
QSAR studies can be broadly categorized into 2D and 3D approaches.
2D-QSAR: This methodology uses descriptors calculated from the 2D representation of the molecule. mdpi.com These descriptors can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and physicochemical (e.g., logP) parameters. A statistical method, such as multiple linear regression (MLR), is then used to build a model. For a series of benzofuran derivatives, a 2D-QSAR study might reveal that properties like hydrophobicity and the presence of specific functional groups are critical for activity. nih.gov The statistical quality of a 2D-QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.comnih.gov
3D-QSAR: This approach uses descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. nih.gov Methods like Comparative Molecular Field Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic/hydrophilic character are favorable or unfavorable for activity. ugm.ac.id A 3D-QSAR study on inhibitors containing the benzofuran scaffold could guide the modification of this compound by showing, for example, where adding a bulky group or an electron-withdrawing group might enhance binding to a target receptor. ugm.ac.id
Table 3: Representative Statistical Parameters from a QSAR Study on Biologically Active Heterocycles Note: This table shows typical validation metrics for a robust QSAR model.
| Parameter | Description | Typical Value |
| R² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | > 0.7 nih.gov |
| Q² or R²cv (Cross-validated R²) | Measures the predictive ability of the model, determined by internal validation. | > 0.6 nih.gov |
| R²pred (Predictive R²) | Measures the predictive ability of the model on an external test set. | > 0.5 nih.gov |
| F-value (Fischer's value) | A measure of the statistical significance of the model. | High value mdpi.com |
Ligand-Based and Structure-Based Virtual Screening
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The screening process can be broadly categorized into two main approaches: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS)
Ligand-based methods are utilized when the three-dimensional (3D) structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govbiorxiv.orgmmsl.cz These approaches are founded on the similarity principle, which posits that molecules with similar structures are likely to exhibit similar biological activities. nih.gov For a compound like this compound, if it were identified as part of a series of active molecules, LBVS could be employed to find other potential candidates.
Key techniques in LBVS include:
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. mmsl.cz By analyzing the common features of known active compounds, a 3D pharmacophore model can be generated and used to filter large chemical databases for molecules that match the model. mdpi.com
Molecular Similarity Searching: This involves comparing candidate molecules to a known active reference molecule (like this compound) using various descriptors of molecular structure and properties. Methods can range from 2D fingerprint comparisons to more complex 3D shape-based matching. nih.gov
Structure-Based Virtual Screening (SBVS)
In contrast, structure-based virtual screening requires the 3D structural information of the target macromolecule, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational approaches like homology modeling. nih.govscielo.br The primary method used in SBVS is molecular docking.
Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a target's binding site. diva-portal.org A scoring function is then used to estimate the binding affinity or energy of the resulting complex. bigchem.eu In a hypothetical scenario, if this compound were being investigated as an inhibitor for a specific enzyme with a known crystal structure, SBVS would be employed. A library of compounds would be docked into the enzyme's active site, and their scores would be used to rank them, prioritizing the most promising candidates for further testing. nih.govnih.gov
The following table provides a comparative overview of these two virtual screening strategies.
| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |
| Primary Requirement | A set of known active ligands. biorxiv.org | 3D structure of the biological target. nih.gov |
| Underlying Principle | Similar molecules have similar biological activities. nih.gov | Complementarity of ligand and target binding site. scielo.br |
| Common Methods | Pharmacophore modeling, QSAR, 3D-shape similarity. mmsl.cz | Molecular docking and scoring. diva-portal.org |
| Applicability | Used when target structure is unknown or flexible. biorxiv.org | Used when a high-resolution target structure is available. nih.gov |
| Outcome | Identifies molecules with features similar to known actives. | Predicts binding modes and ranks compounds by binding energy. bigchem.eu |
Conformation Analysis, Tautomerism, and Isomerism of this compound and Derivatives
The biological activity of a molecule is intimately linked to its three-dimensional structure and its ability to exist in different chemical forms. Computational chemistry provides powerful tools to explore these aspects.
Conformation Analysis
Conformation analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ethz.ch For this compound, key rotational bonds would include the C-N bond of the amino group and the C-O bonds of the two hydroxyl groups.
Tautomerism
Tautomers are structural isomers of chemical compounds that readily interconvert. The this compound structure is susceptible to several forms of tautomerism.
Keto-Enol Tautomerism: The 4,5-diol moiety, being on an aromatic ring (a phenol), is in the 'enol' form. It could theoretically exist in equilibrium with keto tautomers, although the aromatic stability makes the diol form heavily favored.
Amine-Imine Tautomerism: The 6-amino group can potentially exist in equilibrium with an imine form.
Computational methods can calculate the relative energies and therefore the predicted equilibrium populations of these different tautomeric forms. This is crucial as different tautomers possess distinct chemical properties and hydrogen bonding patterns, which could lead to different biological activities.
| Tautomer Type | Description | Predicted Stability for this compound |
| Phenol-Keto | Equilibrium between the di-hydroxyl (phenol) form and a diketone form. | The aromatic di-hydroxyl form is expected to be significantly more stable. |
| Amine-Imine | Equilibrium between the primary amine (-NH2) and an imine (=NH) form. | The amine form is generally more stable for aromatic amines. |
Isomerism
Isomers are molecules that have the same molecular formula but different arrangements of atoms. nih.gov
Structural Isomers: Besides this compound, numerous structural isomers exist by changing the position of the substituents on the benzofuran scaffold. The specific arrangement of the amino and diol groups defines the molecule's identity and properties. Computational studies can predict the properties of these various isomers to understand structure-activity relationships.
Stereoisomerism: The parent molecule, this compound, is achiral and therefore does not have enantiomers or diastereomers. However, derivatives of this compound could contain chiral centers, leading to stereoisomers, which often have significantly different biological effects.
| Isomer Type | Example Name | Structural Difference from Parent Compound |
| Positional Isomer | 7-Amino-benzofuran-4,5-diol | Amino group at position 7 instead of 6. |
| Positional Isomer | 5-Amino-benzofuran-4,6-diol | Different positions for all three substituents. |
| Functional Isomer | 6-(Hydroxyamino)benzofuran-4-ol | Different functional group arrangement (hydroxylamine). |
Advanced Computational Methods for Predicting Spectroscopic Signatures
Computational chemistry is a valuable tool for predicting the spectroscopic characteristics of novel compounds, which can aid in their identification and structural elucidation. mdpi.comresearchgate.net Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for this purpose. researchgate.netresearchgate.net
Predicting Vibrational Spectra (FT-IR, FT-Raman) The vibrational frequencies of a molecule correspond to the absorption peaks in its Infrared (IR) and Raman spectra. DFT calculations can be used to compute these frequencies. First, the molecule's geometry is optimized to find its lowest energy state. Then, a frequency calculation is performed on the optimized structure, which yields the vibrational modes and their corresponding intensities. researchgate.net For this compound, this would allow prediction of characteristic peaks for O-H stretching (from the diol), N-H stretching (from the amino group), C-O stretching, and aromatic ring vibrations.
Predicting NMR Spectra (¹H, ¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The chemical shifts of ¹H and ¹³C nuclei can be predicted computationally. Following geometry optimization, the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is commonly used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net
Predicting Electronic Spectra (UV-Vis) The absorption of ultraviolet-visible light by a molecule is due to the promotion of electrons from lower to higher energy orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules. researchgate.net A TD-DFT calculation on this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This provides insight into the molecule's electronic structure and conjugation. researchgate.net
| Spectroscopic Technique | Computational Method | Predicted Information |
| FT-IR / FT-Raman | Density Functional Theory (DFT) | Vibrational frequencies, IR intensities, Raman activities. researchgate.net |
| ¹H and ¹³C NMR | DFT with GIAO method | Isotropic shielding constants and chemical shifts. researchgate.net |
| UV-Visible | Time-Dependent DFT (TD-DFT) | Electronic transition energies (λmax) and oscillator strengths. researchgate.net |
Investigation of Biological Interactions and Mechanisms of 6 Aminobenzofuran 4,5 Diol Analogues in Vitro and in Silico Perspectives
Target Identification and Binding Affinity Prediction (In Silico Approaches)
In modern drug discovery, in silico methods are indispensable for rapidly identifying potential biological targets and predicting the binding affinity of small molecules, thereby streamlining the research and development process. researchgate.netresearchgate.net For analogues of the benzofuran (B130515) class, computational tools are frequently employed to screen vast libraries of compounds against known protein structures to identify promising candidates for further experimental validation. researchgate.net
The process of target identification often begins with ligand-based approaches, where the chemical structure of a known active molecule is used as a template. nih.gov Techniques like molecular fingerprinting analyze structural features to predict a molecule's biological activity, based on the principle that structurally similar compounds often exhibit similar functions. nih.gov
Structure-based approaches, primarily molecular docking, are widely used to predict the interaction between a ligand (the benzofuran analogue) and a protein target. fortuneonline.orgnih.gov These simulations calculate the binding energy (reported in kcal/mol) and visualize the binding mode of the ligand within the active site of the target protein. A lower binding energy generally indicates a higher binding affinity. fortuneonline.org For example, in a study of benzofuran-based-thiazoldinone analogues, molecular docking was used to understand the binding interactions with the urease enzyme, a key target for treating infections caused by Helicobacter pylori. nih.gov Similarly, computational studies on other heterocyclic structures have successfully predicted their potential as inhibitors for targets like the COX-1 enzyme and viral proteins by calculating binding affinities and identifying key interactions such as hydrogen bonds and hydrophobic contacts. fortuneonline.orgmdpi.com
Web-based tools and platforms like TargetHunter and Swiss-TargetPrediction leverage chemogenomic databases to predict potential targets for novel compounds by comparing them against molecules with known biological activities. researchgate.net These in silico predictions provide crucial, albeit preliminary, insights that guide subsequent experimental studies. researchgate.net
Enzymatic Inhibition/Activation Mechanisms of Action (Molecular Level, In Vitro Studies)
Following in silico predictions, in vitro enzymatic assays are essential to confirm and quantify the biological activity of benzofuran analogues. These assays measure the ability of a compound to inhibit or, less commonly, activate a specific enzyme. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.
Studies on benzofuran derivatives have demonstrated significant inhibitory activity against various enzymes. For instance, a series of benzofuran-based-thiazoldinone analogues were evaluated for their in vitro urease inhibitory potential. nih.gov Several of these compounds exhibited potent inhibition with IC50 values significantly lower than that of the standard drug, thiourea. nih.gov
In other examples, novel pyrazole (B372694) derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com In vitro assays confirmed that several compounds were potent inhibitors of both COX-1 and COX-2. mdpi.com Likewise, studies on other heterocyclic compounds have identified ATP-competitive inhibitors of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values in the low micromolar range. nih.gov These molecular-level studies are critical for confirming the mechanism of action suggested by computational models.
| Compound Series | Target Enzyme | Reported IC50 Values (µM) | Reference |
|---|---|---|---|
| Benzofuran-based-thiazoldinones | Urease | 1.2 - 23.5 | nih.gov |
| 1,5-Diaryl Pyrazoles | COX-2 | 0.781 | mdpi.com |
| 1,5-Diaryl Pyrazoles | COX-1 | 4.655 - 5.596 | mdpi.com |
| 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H- fortuneonline.orgnih.govnih.govtriazole-4-carboxylic acid derivatives | GSK-3 | 0.1 - 10 | nih.gov |
Receptor Binding and Signaling Pathway Modulation (In Vitro Models)
Beyond direct enzyme inhibition, benzofuran analogues can exert their effects by binding to cellular receptors and modulating downstream signaling pathways. In vitro cell-based models are fundamental for studying these interactions.
Photoaffinity labeling (PAL) is a powerful technique used to identify specific protein-ligand interactions. nih.gov In PAL, a compound is modified with a photoreactive group, which, upon exposure to UV light, forms a covalent bond with its target protein, allowing for its identification. nih.gov This method can confirm direct binding to a receptor or other protein target within a cellular context. nih.gov
Benzofuran derivatives have been shown to interact with various receptors and pathways. For example, certain novel benzofuran derivatives exhibited potent activity against oestrogen receptor-dependent breast cancer cell lines, suggesting an interaction with this key receptor. researchgate.net In other studies, compounds were found to modulate signaling pathways crucial for cell survival and proliferation. The inhibition of lanosterol (B1674476) synthase by a dicarboximide scaffold, for instance, leads to the accumulation of a toxic metabolite, a mechanism identified through its effects on the EGFR/PI3K/Akt signaling pathway in glioma stem-like cells. nih.gov Furthermore, some inhibitors have been shown to stimulate the accumulation of intracellular β-catenin, a key component of the Wnt signaling pathway. nih.gov These studies demonstrate the capacity of such compounds to perturb complex cellular signaling networks.
Cellular Pathway Perturbation and Phenotypic Screening in Defined In Vitro Systems
Phenotypic drug discovery (PDD) has re-emerged as a powerful strategy that focuses on identifying compounds that produce a desired change in cellular phenotype, often without prior knowledge of the specific molecular target. nih.govbiocompare.com This approach is particularly useful for complex diseases where the underlying mechanisms are not fully understood. biocompare.com
High-content screening (HCS) and imaging techniques, such as Cell Painting, are central to modern PDD. biocompare.combiorxiv.org Cell Painting uses a variety of fluorescent dyes to label different cellular compartments, allowing for the comprehensive morphological profiling of cells after treatment with a compound. biorxiv.org This unbiased, data-rich approach can reveal subtle cellular changes, help elucidate a compound's mechanism of action, and identify unexpected functional relationships between structurally diverse molecules. biorxiv.org
For instance, large-scale phenotypic profiling can identify "activity cliffs," where minor modifications to a chemical structure lead to profound changes in the cellular phenotype. biorxiv.org This highlights the sensitivity of biological systems to chemical structure and provides valuable information for structure-activity relationship studies. biorxiv.org By analyzing the morphological perturbations caused by a library of compounds, researchers can cluster molecules with similar functional effects, suggesting they may act on the same or related cellular pathways. nih.gov This methodology allows for the investigation of how compounds like benzofuran analogues perturb cellular systems on a global scale, moving beyond a single target to a more holistic understanding of their effects. nih.gov
Structure-Mechanism Relationships for Biological Activity
Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, or SAR) is a cornerstone of medicinal chemistry. physchemres.org These studies systematically modify a lead compound's scaffold to determine which chemical groups are essential for its activity, potency, and specificity.
For benzofuran analogues, SAR studies have been crucial in optimizing their therapeutic properties. In the development of urease inhibitors, the type and position of substituents on the phenyl ring of benzofuran-based-thiazoldinone analogues were found to directly influence their inhibitory potency. nih.gov Similarly, a comprehensive SAR study of N-aryl tetracyclic dicarboximides against glioma stem-like cells revealed key structural requirements for activity. nih.gov It was found that the endo-isomer was significantly more potent than the exo-isomer, while replacing a cyclopropyl (B3062369) ring with other groups reduced potency. nih.gov Such studies provide a rational basis for designing more effective and selective molecules.
Quantitative structure-activity relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties of compounds with their biological activities, offering predictive power for designing new analogues. physchemres.org These analyses help to elucidate the molecular mechanism by identifying the critical structural features that govern the interaction with a biological target.
Exploration of Specific Biological Activities (e.g., Antimicrobial, Anticancer, Anti-inflammatory) at a Mechanistic, In Vitro Level
The versatile benzofuran scaffold has been the basis for developing analogues with a wide range of specific biological activities, which have been investigated at a mechanistic level in vitro.
Antimicrobial Activity: Benzofuran derivatives have shown promise as antimicrobial agents. physchemres.orgresearchgate.net Their mechanism can involve the inhibition of essential bacterial enzymes like urease, which is critical for the survival of certain pathogens. nih.gov Other mechanisms include the generation of reactive oxygen species that damage bacterial membranes. mdpi.com In vitro assays using various bacterial and fungal strains have confirmed the minimum inhibitory concentration (MIC) of these compounds, quantifying their potency. chiet.edu.eg
Anticancer Activity: The anticancer potential of benzofuran analogues has been widely reported. rsc.orgresearchgate.net Mechanistic studies in vitro have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells, as observed through nuclear condensation and fragmentation in lung cancer cell lines. frontiersin.org Some analogues function by inhibiting the overexpression of enzymes like COX-2 in cancer cells, while others act on specific receptors, such as the oestrogen receptor in breast cancer. mdpi.comresearchgate.net The cytotoxic activity is often evaluated using MTT assays on various cancer cell lines, such as A549 (lung), HepG2 (liver), and MCF-7 (breast). mdpi.comresearchgate.netfrontiersin.org
Anti-inflammatory Activity: Many benzofuran derivatives exhibit anti-inflammatory properties. chiet.edu.egresearchgate.net Their mechanisms often involve the inhibition of key inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7) have shown that certain compounds can effectively inhibit the production of nitric oxide (NO), a pro-inflammatory molecule. chiet.edu.eg Another primary mechanism is the inhibition of COX enzymes, which are responsible for producing prostaglandins (B1171923) that mediate inflammation. mdpi.commdpi.com
Identifying the precise molecular target of a compound is crucial for understanding its mechanism of action and for developing safer, more effective drugs.
Elucidation of Signaling Cascades Modulated by the Compound
The intricate interplay between a bioactive compound and cellular signaling networks is fundamental to understanding its therapeutic potential and mechanism of action. For analogues of 6-Aminobenzofuran-4,5-diol, in vitro and in silico studies have begun to shed light on their capacity to modulate specific signaling cascades. These investigations point towards at least two significant pathways: the cholinergic signaling pathway, primarily through the inhibition of cholinesterase enzymes, and the Nrf2-mediated antioxidant response pathway, a critical cellular defense mechanism against oxidative stress.
A prominent mechanism of action identified for aminobenzofuran analogues is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govfrontiersin.org
Research into a series of 3-aminobenzofuran derivatives has demonstrated their potential as dual inhibitors of both AChE and BuChE. nih.gov In one such study, several synthesized 3-aminobenzofuran compounds exhibited potent inhibitory activity against both enzymes, with some analogues showing IC₅₀ values in the sub-micromolar range. nih.gov For instance, a derivative featuring a 2-fluorobenzyl moiety was identified as a particularly effective inhibitor of both AChE and BuChE. nih.govresearchgate.net
In silico molecular docking studies have provided further insights into the interaction between these aminobenzofuran analogues and the active site of AChE. nih.gov These computational models suggest that the compounds can anchor within the enzyme's active site gorge. nih.gov The binding is facilitated by interactions with key amino acid residues, such as Trp84 and Phe330, within the catalytic active site and the peripheral anionic site of the enzyme. nih.gov This dual-site interaction is a characteristic of effective cholinesterase inhibitors. nih.gov A kinetic analysis of one of the potent compounds revealed a mixed-type inhibition of AChE, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
The ability of these analogues to also inhibit the aggregation of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease, suggests a multi-target neuroprotective potential. nih.govfrontiersin.orgresearchgate.net
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative stress. nih.govnih.govfrontiersin.org Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govnih.gov In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. nih.govnih.govmerckmillipore.com These genes encode for a range of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT). frontiersin.orgmdpi.com
While direct experimental evidence linking this compound to the Nrf2 pathway is not yet available, the diol (dihydroxy) functionality on the benzofuran core suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge reactive oxygen species and to act as activators of the Nrf2 pathway. nih.gov It is plausible that the diol group of this compound could interact with the cysteine sensors of Keap1, leading to the activation of Nrf2 and the subsequent expression of antioxidant enzymes. nih.gov
In silico studies on other antioxidant compounds targeting Keap1 have demonstrated that binding to the Kelch domain of Keap1 can disrupt the Keap1-Nrf2 interaction, thereby stabilizing Nrf2. pcbiochemres.comnih.gov Molecular docking and molecular dynamics simulations are powerful tools to predict the binding affinity and stability of ligands within the Keap1 binding pocket. pcbiochemres.comnih.gov Such computational approaches could be instrumental in evaluating the potential of this compound and its analogues as Keap1 inhibitors and Nrf2 activators. nih.govtbzmed.ac.ir The activation of this pathway would represent a significant neuroprotective mechanism, given the role of oxidative stress in the pathogenesis of neurodegenerative diseases. frontiersin.orgmdpi.com
Data Table of Investigated Compounds and Their Biological Interactions
Table of Mentioned Compounds
Advanced Analytical and Spectroscopic Characterization Methodologies for 6 Aminobenzofuran 4,5 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Methodological Aspects)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 6-Aminobenzofuran-4,5-diol. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Methodologically, the analysis begins with dissolving the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to avoid solvent signal interference.
¹H NMR Spectroscopy : This experiment identifies all unique proton environments in the molecule. For this compound, distinct signals are expected for the aromatic protons on the benzofuran (B130515) ring system, the amine (-NH₂) protons, and the hydroxyl (-OH) protons. The chemical shift (δ, in ppm) of each signal is indicative of the electron density around the proton. Splitting patterns (multiplicity), arising from spin-spin coupling with neighboring protons, reveal the connectivity between protons. Integration of the peak areas provides a ratio of the number of protons corresponding to each signal. For instance, aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), while aliphatic and hydroxyl protons are found more upfield. researchgate.net The labile protons of the -OH and -NH₂ groups may appear as broad singlets and their chemical shifts can be sensitive to concentration, temperature, and solvent.
¹³C NMR Spectroscopy : This technique maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts provide insight into the type of carbon (e.g., aromatic, furan-ring, C-O, C-N). Quaternary carbons, those without attached protons, are typically weaker in intensity. For this compound, characteristic signals would confirm the presence of the benzofuran core carbons, including those bonded to oxygen and nitrogen. Aromatic carbons are generally observed between 110 and 160 ppm. researchgate.net
2D NMR Techniques : For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY identifies proton-proton coupling correlations, helping to trace the spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, allowing for definitive assignment of protonated carbons.
The combination of these NMR methods allows for a complete assignment of the proton and carbon signals, confirming the proposed molecular structure.
| ¹H NMR - Predicted Chemical Shifts (δ) and Multiplicities | | :--- | :--- | | Proton Assignment | Expected δ (ppm) | Multiplicity | | H-2 (Furan ring) | ~7.8 - 8.2 | Doublet (d) | | H-3 (Furan ring) | ~6.7 - 7.1 | Doublet (d) | | H-7 (Benzene ring) | ~6.5 - 6.9 | Singlet (s) | | -OH (at C-4/C-5) | ~5.0 - 6.0 | Broad Singlet (br s) | | -NH₂ (at C-6) | ~4.0 - 5.0 | Broad Singlet (br s) |
| ¹³C NMR - Predicted Chemical Shifts (δ) | | :--- | :--- | | Carbon Assignment | Expected δ (ppm) | | C-2 | ~145 - 150 | | C-3 | ~102 - 108 | | C-3a | ~115 - 120 | | C-4 | ~140 - 145 | | C-5 | ~135 - 140 | | C-6 | ~130 - 135 | | C-7 | ~95 - 100 | | C-7a | ~150 - 155 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (Methodological Aspects)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
The methodological approach involves ionizing the this compound sample, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.
Molecular Ion Peak (M⁺•) : High-resolution mass spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, confirming that the measured mass corresponds to C₈H⑇NO₃.
Fragmentation Analysis : Electron Ionization (EI) is a common technique that induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. The fragmentation of heterocyclic systems is often initiated by the cleavage of bonds adjacent to the heteroatoms or by rearrangements. aip.org For this compound, characteristic fragmentation pathways could include the loss of small neutral molecules like CO, HCN, or H₂O from the molecular ion. Analysis of these fragment ions helps to confirm the connectivity and the presence of specific functional groups. aip.org For example, the benzofuran ring system might undergo a retro-Diels-Alder type fragmentation or cleavage of the furan (B31954) ring.
The interpretation of the mass spectrum, including the precise mass of the parent ion and the pattern of its fragments, provides strong evidence for the proposed structure of this compound.
| Mass Spectrometry - Predicted Fragmentation | | :--- | :--- | | Ion (Fragment) | m/z (Predicted) | Possible Neutral Loss | | [M]⁺• | 165 | N/A | | [M - H₂O]⁺• | 147 | H₂O | | [M - CO]⁺• | 137 | CO | | [M - HCN]⁺• | 138 | HCN | | [M - CO - HCN]⁺• | 110 | CO, HCN |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis (Methodological Aspects)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. ksu.edu.sacigrjournal.org These two methods are complementary, as a vibrational mode may be active in one technique but not the other.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa In the case of this compound, a sample is typically prepared as a KBr pellet or a mull. The resulting spectrum would show characteristic absorption bands for the O-H (hydroxyl) and N-H (amine) stretching vibrations, which typically appear as broad bands in the region of 3200-3500 cm⁻¹. researchgate.net Other key vibrations include C-O stretching (around 1200-1000 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-H stretching. researchgate.netresearchgate.net The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule. mt.com
Raman Spectroscopy : Raman spectroscopy is a light scattering technique. It is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa This makes it particularly useful for identifying non-polar bonds, such as the C=C bonds within the aromatic ring system. mt.com The hydroxyl group is typically a weak scatterer in Raman spectroscopy, while the aromatic ring vibrations would produce strong signals.
Together, IR and Raman spectra provide a detailed and confirmatory inventory of the functional groups present in this compound.
| Vibrational Spectroscopy - Characteristic Frequencies (cm⁻¹) | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (Broad) | | Amine (-NH₂) | N-H Stretch | 3300 - 3500 (Medium) | | Aromatic C-H | C-H Stretch | 3000 - 3100 (Sharp) | | Aromatic C=C | C=C Stretch | 1450 - 1600 (Multiple bands) | | Furan C-O-C | C-O Stretch | 1000 - 1250 (Strong) | | Phenolic C-O | C-O Stretch | 1200 - 1260 (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment (Methodological Aspects)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy orbital. msu.edu This technique is particularly useful for analyzing compounds with chromophores, such as aromatic systems and conjugated double bonds.
Methodologically, a dilute solution of this compound is prepared in a transparent solvent (e.g., ethanol, methanol, or acetonitrile), and its absorbance is measured across a range of wavelengths (typically 200-800 nm). libretexts.org The resulting spectrum is a plot of absorbance versus wavelength.
The benzofuran ring system, with its conjugated π-electron system and auxochromic substituents (-OH, -NH₂), is expected to exhibit distinct absorption maxima (λmax). researchgate.net These absorptions are typically due to π → π* and n → π* electronic transitions. The position and intensity (molar absorptivity, ε) of these maxima are characteristic of the molecule's electronic structure. msu.edu
UV-Vis spectroscopy can also be used for purity assessment. The presence of impurities with significant UV absorbance would lead to additional peaks or shoulders in the spectrum. Furthermore, by creating a calibration curve using standards of known concentration, the technique can be used for the quantitative analysis of the compound according to the Beer-Lambert Law. libretexts.org
| UV-Vis Spectroscopy - Expected Absorption Maxima (λmax) | | :--- | :--- | :--- | | Solvent | Expected λmax (nm) | Electronic Transition | | Ethanol | ~250 - 270 | π → π* | | Ethanol | ~290 - 320 | π → π* / n → π* |
X-ray Crystallography for Solid-State Structure Determination (Methodological Aspects)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.orgnih.gov This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.
The methodology first requires the growth of a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots. nih.gov
By measuring the intensities and positions of these diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov This electron density map is then interpreted to determine the positions of each atom in the molecule. The final refined structure provides a wealth of information, including:
Confirmation of the molecular connectivity.
Precise bond lengths and angles, offering insight into hybridization and bond character. wikipedia.org
The conformation of the molecule and the planarity of the benzofuran ring system.
Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and amine groups, and π-π stacking between aromatic rings. nih.gov
This technique provides the most complete and unambiguous structural characterization of the molecule in the solid state. mdpi.com
| X-ray Crystallography - Key Parameters to be Determined | | :--- | :--- | | Parameter | Information Provided | | Crystal System | Symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) | | Space Group | Detailed symmetry elements within the unit cell | | Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal | | Bond Lengths (Å) | Distance between bonded atoms | | Bond Angles (°) | Angles between adjacent bonds | | Torsion Angles (°) | Conformation of the molecule | | Hydrogen Bond Geometry | Details of intermolecular hydrogen bonds (donor-acceptor distance, angle) |
Chromatographic Techniques for Purity Assessment, Separation, and Quantification (Methodological Aspects)
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) is the most relevant and widely used chromatographic method.
HPLC is a powerful tool for assessing the purity of this compound, separating it from reaction byproducts or impurities, and for quantitative analysis.
The methodology involves injecting a small volume of the sample, dissolved in a suitable solvent, into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector (e.g., UV-Vis) at the column outlet monitors the separated components as they elute.
Purity Assessment : A pure compound should ideally produce a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of percentage purity.
Method Development : The choice of stationary phase and mobile phase is critical for achieving good separation.
Reversed-Phase (RP) HPLC : This is the most common mode, using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile/methanol). The elution order is typically from most polar to least polar.
Normal-Phase (NP) HPLC : For polar compounds like diols, normal-phase HPLC using a polar stationary phase, such as silica (B1680970) or a diol-bonded phase, can be effective. glsciencesinc.commerckmillipore.com The mobile phase is non-polar (e.g., hexane/ethyl acetate).
Quantification : With the use of an appropriate calibration curve generated from standards of known concentration, HPLC can provide precise and accurate quantification of this compound in a sample.
| HPLC - Exemplary Method Parameters | | :--- | :--- | | Parameter | Example Condition (Reversed-Phase) | | Column | C18, 4.6 x 250 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Column Temperature | 30 °C |
Future Research Directions and Challenges in 6 Aminobenzofuran 4,5 Diol Research
Development of Novel and Sustainable Synthetic Strategies
A primary challenge in the study of 6-Aminobenzofuran-4,5-diol is the absence of dedicated, high-yield synthetic routes. While methods exist for general aminobenzofuran synthesis, they are often hampered by harsh conditions or complex purification steps that limit their practicality. researchgate.netmdpi.com Future research must focus on developing novel and sustainable strategies tailored to this specific molecule.
Key objectives include the design of one-pot reactions and cascade cyclization strategies that build the molecule's core in a single, efficient sequence. dntb.gov.uanih.gov The exploration of green chemistry principles is paramount. This involves utilizing environmentally benign solvents, such as deep eutectic solvents, which have been successfully employed in the synthesis of other benzofuran (B130515) derivatives with a copper(I) iodide catalyst. researchgate.net Furthermore, developing metal-free synthesis pathways, for instance through base-mediated annulation reactions, would reduce cost and environmental impact. rsc.org The goal is to create robust and versatile protocols that allow for the efficient production of the this compound core structure. researchgate.netdntb.gov.uamdpi.com
| Research Focus | Key Objectives & Approaches | Rationale |
| Green Synthesis | Employing deep eutectic solvents; developing water-based reaction media. researchgate.netrsc.org | Reduce reliance on toxic, volatile organic solvents. |
| Catalyst Innovation | Exploring earth-abundant metal catalysts (e.g., copper, iron); designing metal-free catalytic systems. researchgate.netrsc.org | Enhance economic viability and minimize heavy metal contamination. |
| Reaction Efficiency | Designing one-pot, tandem, and cascade reactions. dntb.gov.uanih.govmdpi.com | Minimize intermediate purification steps, reduce waste, and improve overall yield. |
Exploration of Underutilized Reactivity Profiles and Catalytic Transformations
The unique arrangement of an amine and two hydroxyl groups on the benzofuran core of this compound presents a rich, yet unexplored, reactivity profile. Future work should systematically investigate the chemical behavior of these functional groups to unlock new synthetic transformations. For example, the vicinal diol functionality could serve as a ligand for metal catalysts or as a precursor for creating complex fused-ring systems.
Research into catalytic transformations, such as acid-catalyzed ring-opening and recyclization reactions, could lead to the formation of novel, highly substituted furan (B31954) structures from the benzofuran scaffold. researchgate.net Additionally, investigating the potential for enantioselective transformations is crucial, as controlling the stereochemistry is often vital for biological applications. dntb.gov.uakoreascience.kr The development of new catalytic methods to functionalize the benzofuran core, perhaps inspired by transformations like the Pummerer annulation used to create trifluoromethyl-substituted benzofuranols, could generate derivatives with unique properties. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be pivotal in accelerating research on this compound. researchgate.netmdpi.com These computational tools can be used to design novel derivatives in silico and predict their biological activities before undertaking costly and time-consuming synthesis.
| AI/ML Application | Objective | Potential Impact |
| Generative Models | De novo design of novel derivatives with optimized properties. nih.gov | Rapidly explore vast chemical space and identify promising new structures. |
| Predictive Modeling | Forecast biological activity, pharmacokinetics, and toxicity of virtual compounds. researchgate.netresearchgate.net | Reduce the number of synthesized compounds, saving time and resources. |
| Virtual Screening | Identify potential biological targets and predict binding affinities for derivatives. frontiersin.org | Accelerate the identification of lead compounds for specific therapeutic areas. |
Elucidation of More Complex Biological Mechanisms at a Deeper Molecular Level (In Vitro)
To move beyond preliminary activity screenings, it is essential to understand the detailed molecular mechanisms by which this compound and its derivatives exert their biological effects. Future in vitro research must aim to identify specific cellular targets and elucidate the pathways they modulate.
For example, other benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, a key regulator of cell growth that is often dysregulated in cancer. a-z.lunih.gov A crucial research direction would be to investigate whether this compound or its analogues can also bind to and inhibit mTOR complex 1 (mTORC1). nih.gov This would involve detailed biochemical and cell-based assays to confirm direct target engagement, determine inhibitory concentrations, and map the downstream effects on the signaling cascade. Such mechanistic clarity is fundamental for the rational development of this compound class for therapeutic purposes.
Advancements in High-Throughput Screening Methodologies for Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries. ontosight.ai For this compound, future progress will depend on the development and application of advanced HTS assays to screen libraries of its derivatives.
Rather than relying solely on simple cytotoxicity or cell viability assays, the focus should shift to more sophisticated, target-oriented screening methods. This includes cell-based reporter assays, such as the luciferase reporter systems used to identify benzofuran-based hepatitis C virus inhibitors, which can provide immediate information about a compound's effect on a specific biological pathway. researchgate.net The development of such assays, combined with the synthesis of a diverse library of this compound derivatives, will be critical for identifying lead compounds with specific and potent activities. researchgate.netmdpi.com
Addressing Scalability and Economic Viability in Synthetic Production
For any compound to have a real-world impact, whether in medicine or materials science, its synthesis must be scalable and economically viable. While many synthetic methods for aminobenzofurans are reported, a significant challenge is transitioning from small, laboratory-scale preparations to robust, gram-scale production and beyond. dntb.gov.uanih.gov
Future research must prioritize the development of synthetic routes that are not only high-yielding but also utilize inexpensive starting materials, minimize the use of costly reagents and catalysts, and simplify purification procedures. researchgate.netmdpi.com Protocols that have demonstrated scalability, such as certain cascade cyclization strategies, offer a promising starting point. dntb.gov.uaresearchgate.net Addressing the economic feasibility early in the development process is crucial for the eventual translation of this compound from a research compound to a commercially available product.
Exploring Potential Applications in Materials Science (e.g., Polymer Modification, Optoelectronics)
The potential applications of this compound are not limited to biology and medicine. The benzofuran motif is known to possess interesting optical and electronic properties, suggesting a role in materials science. numberanalytics.comresearchgate.net Benzofuran-containing molecules have been successfully integrated into perylenediimide (PDI) dimers to create electron acceptors for organic solar cells, achieving high open-circuit voltages. acs.org
Future investigations should explore the photophysical properties of this compound and its derivatives. The amine and diol functional groups provide reactive handles for polymerization or for grafting the molecule onto surfaces, potentially leading to new polymers with modified properties or functional materials for use in sensors or optoelectronic devices. numberanalytics.comontosight.ai The inherent fluorescence of some benzofuran hybrids also opens the door to applications in biomedical imaging and sensing. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Aminobenzofuran-4,5-diol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example, benzofuran derivatives are often synthesized via cyclization of substituted phenols with halogenated intermediates under reflux conditions. Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., ammonium acetate for imidazole ring formation) to improve yield . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm) and hydroxyl/amine protons (broad signals at δ 4.0–5.5 ppm). Integration ratios help confirm substituent positions.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.
- IR : Detect functional groups (e.g., O–H/N–H stretches at 3200–3500 cm⁻¹). Cross-referencing with synthetic intermediates (e.g., dihydroxy precursors) ensures structural consistency .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound derivatives?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or stereochemical ambiguities. Advanced techniques include:
- X-ray crystallography : Resolve absolute configuration and bond angles.
- Mosher’s method : Use (R)- and (S)-MTPA esters to determine stereochemistry of hydroxyl/amine groups via ΔδS-R values .
- DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate proposed structures .
Q. What computational strategies are effective for predicting the bioactivity of this compound against therapeutic targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to screen against targets (e.g., EGFR, SRC) based on binding affinity (kcal/mol). Prioritize compounds with affinity ≤ -8.0 kcal/mol for further validation .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding).
- QSAR models : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors (e.g., LogP) with experimental IC50 values .
Q. How can synthesis protocols for this compound be optimized to enhance scalability and yield?
- Methodological Answer :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to reduce side reactions.
- Solvent optimization : Replace high-boiling solvents (e.g., DMSO) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification.
- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce reaction time .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing discrepancies in biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Bland-Altman plots : Visualize agreement between assay platforms (e.g., enzymatic vs. cell-based assays).
- Multivariate regression : Identify confounding variables (e.g., solvent polarity, cell line variability) impacting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
